molecular formula C8H4F3NaO2S B12924717 sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate

Cat. No.: B12924717
M. Wt: 244.17 g/mol
InChI Key: WLWXXJPQACLTLE-ZULQGGHCSA-M
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Description

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate is a chemical compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and a butenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate typically involves the reaction of a thiophene derivative with a trifluoromethyl ketone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or sodium methoxide, which facilitates the formation of the enolate intermediate. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the thiophene ring.

Scientific Research Applications

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate: shares similarities with other trifluoromethylated thiophene derivatives.

    This compound: is compared with compounds like 1,1,1-trifluoro-2-phenyl-2-propanone and 2-thiophenecarboxaldehyde.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H4F3NaO2S

Molecular Weight

244.17 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate

InChI

InChI=1S/C8H5F3O2S.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1/b7-4-;

InChI Key

WLWXXJPQACLTLE-ZULQGGHCSA-M

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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